
2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
In a study by Hui‐Chao Ma et al. (2020), a homochiral covalent organic framework was used for the asymmetric synthesis of drug intermediates, including a derivative similar to 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile. The method involved a photothermal conversion triggered thermally-driven reaction under visible-light irradiation, showcasing a green and efficient approach for synthesizing chiral drugs and drug intermediates.
Molecular Docking and Antimicrobial Activity
A study by E. M. Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds structurally related to 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile. These compounds were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity.
Spectroscopic and Structural Studies
Research by S. Sadeek et al. (2015) involved the reaction of a compound similar to 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile with various metals. The study provided insights into the spectroscopic, structural, and thermal properties of the resulting complexes, along with their antibacterial activity.
Synthesis of Novel Compounds
In the research conducted by N. Khalifa et al. (2017), novel compounds structurally related to 2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile were synthesized. This study highlighted the importance of structural variation in the synthesis of new chemical entities.
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-3-1-2-12(16-13)8-9-15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEUXMNEDHKIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(4-Chlorophenyl)pyridin-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



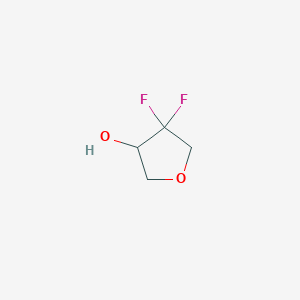

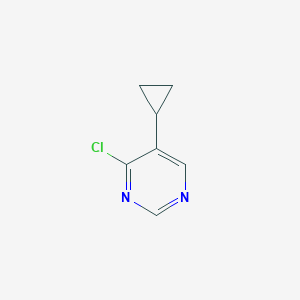


![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)
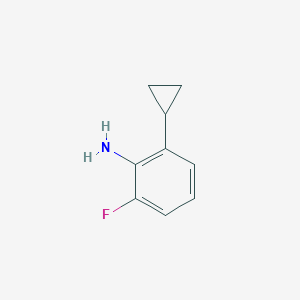
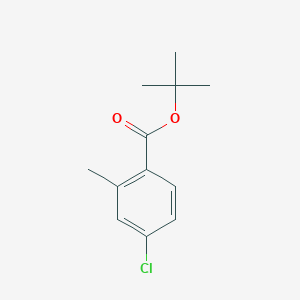

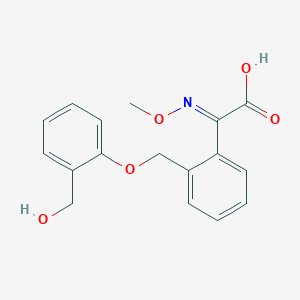

![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
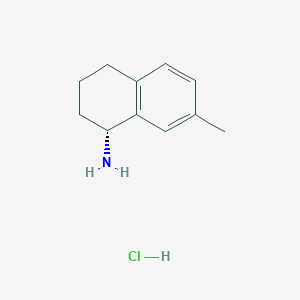
![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)